

Technical Deep Dive: 5-Nitroindole Scaffold Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: *2-(3,5-dimethylphenyl)-5-nitro-1H-Indole*
Cat. No.: *B8597593*

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Executive Summary

The 5-nitroindole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique electronic distribution and versatile reactivity. Unlike the neutral indole core, the electron-withdrawing nitro group at the C5 position significantly alters the pKa of the pyrrole nitrogen (N1), enhances π - π stacking interactions, and serves as a metabolic handle for bioreductive activation. This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of 5-nitroindole derivatives, focusing on their application as anticancer (c-Myc targeting, tubulin inhibition), antiviral (HIV-1, HSV), and antimicrobial agents.

Chemical Foundation & Electronic Properties

The 5-nitro group exerts a strong mesomeric (

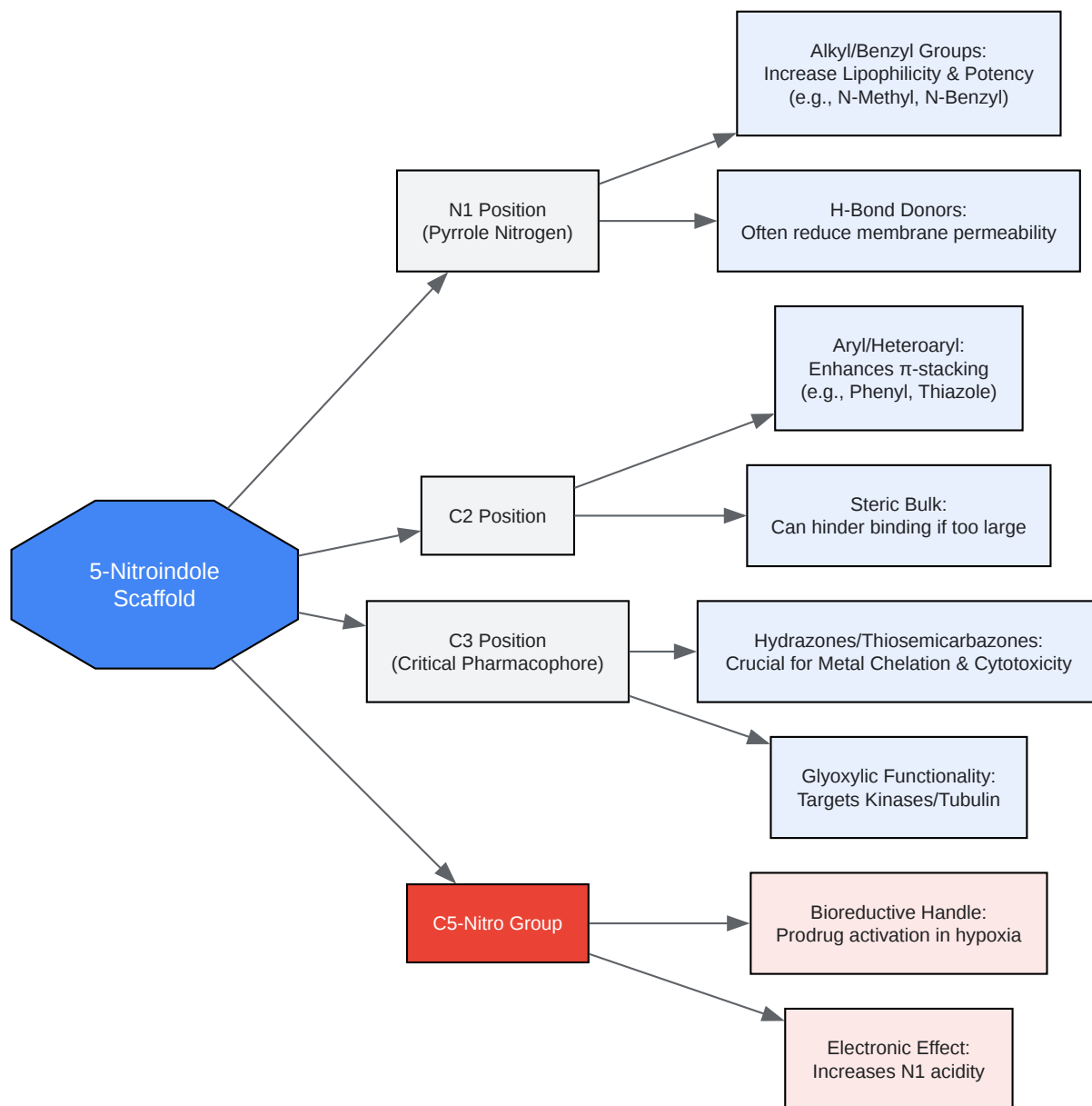
) and inductive (

) effect on the indole ring system.

- **Acidity:** The N1-H becomes more acidic compared to unsubstituted indole, facilitating N-alkylation reactions under milder basic conditions.
- **Metabolic Activation:** In hypoxic environments (common in solid tumors and anaerobic bacteria), the nitro group can undergo enzymatic reduction to hydroxylamine or amine species, generating reactive intermediates that damage DNA or inhibit essential enzymes.
- **Binding Affinity:** The nitro group often acts as a hydrogen bond acceptor or participates in electrostatic interactions within protein binding pockets (e.g., G-quadruplex grooves).

SAR Map: The 5-Nitroindole Pharmacophore

The following diagram illustrates the consensus SAR rules derived from high-potency derivatives across multiple therapeutic areas.



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Caption: Consensus SAR map highlighting the functional impact of substitutions at key positions on the 5-nitroindole core.

Therapeutic Applications & SAR Analysis

Anticancer Activity: c-Myc and Tubulin Targeting

5-nitroindole derivatives have shown remarkable efficacy in downregulating the c-Myc oncogene. The planar indole system intercalates into DNA, while the 5-nitro group and C3-side chains stabilize the G-quadruplex structure in the c-Myc promoter region, preventing transcription.

Key SAR Findings:

- C3-Thiosemicarbazones: Derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone exhibit IC₅₀ values < 1 μM against leukemia (HL-60) and lung cancer (HOP-62) lines.[1][2] The thiosemicarbazone moiety is essential for iron chelation and ROS generation.
- N1-Substitution: Methylation or benzylation at N1 typically increases potency by 10-60 fold compared to the unsubstituted analog, likely due to improved cellular uptake and hydrophobic pocket filling.

Table 1: Comparative Cytotoxicity of 5-Nitroindole Derivatives

Compound Class	Substitution (C3)	Substitution (N1)	Target/Mechanism	Potency (IC ₅₀ /GI ₅₀)	Ref
5-Nitroisatin	Thiosemicarbazone	Morpholinomethyl	ROS / Unknown	< 0.01 μM (HOP-62)	[1]
5-Nitroindole	Pyrrolidine-linked	H / Methyl	c-Myc G-Quadruplex	2 - 11 μM (HeLa)	[2]
Indole-Chalcone	Acryloyl/Aryl	Methyl	Tubulin Polymerization	< 4 nM (NCI-60)	[3]

Antiviral Activity: HIV-1 and HSV

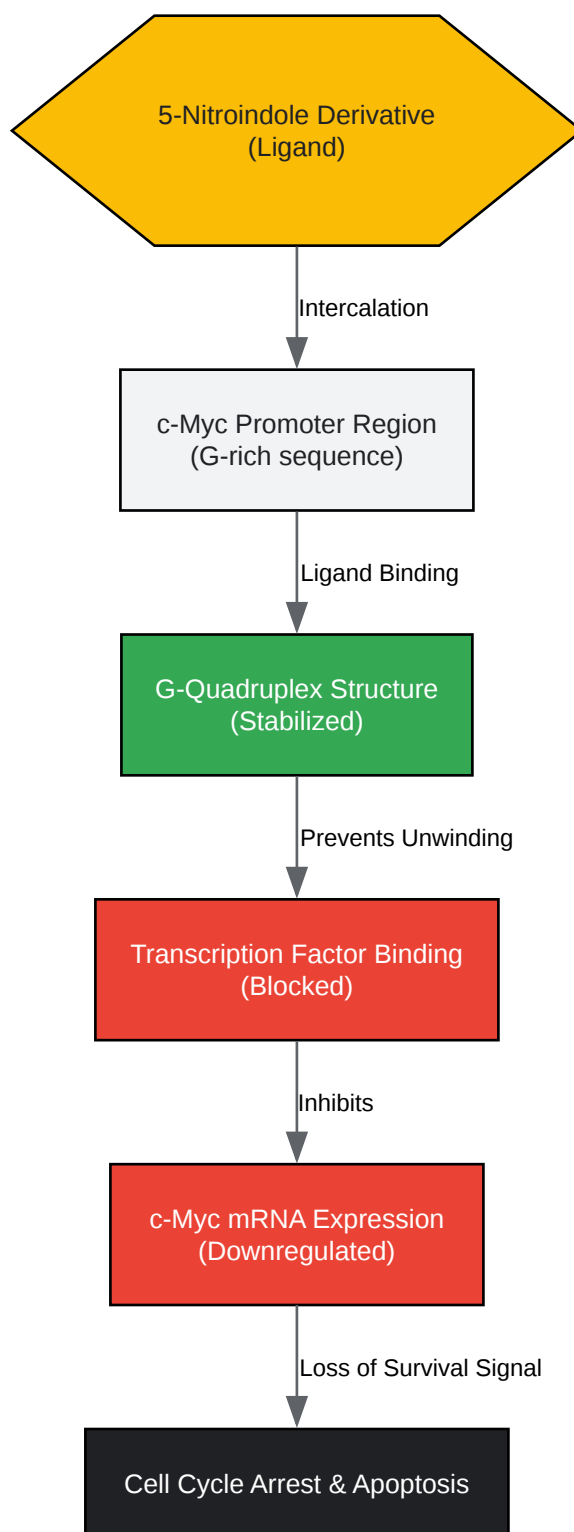
In the context of HIV-1, 5-nitroindole derivatives act as fusion inhibitors targeting the gp41 glycoprotein or as dual inhibitors of Reverse Transcriptase (RT) and Integrase (IN).

Key SAR Findings:

- N1-Ethyl vs. Methyl: For isatin-based thiosemicarbazones, N1-ethyl substitution often yields higher antiviral activity and lower cytotoxicity than N1-methyl.[3]
- C3-Linkers: A hydrazone linker at C3 connecting to a thiazole ring creates a "dual inhibitor" phenotype active against drug-resistant HIV-1 strains.
- Selectivity: The 5-nitro group improves the Selectivity Index (SI) compared to the 5-H or 5-halo analogs in HSV-1 models.

Mechanism of Action: c-Myc Downregulation

The following workflow details the mechanism by which 5-nitroindole derivatives induce apoptosis in cancer cells via G-quadruplex stabilization.



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Caption: Mechanism of action for 5-nitroindole mediated c-Myc downregulation.

Experimental Protocol: Synthesis of Bioactive Scaffolds

Objective: Synthesis of 1-substituted-5-nitroisatin-3-thiosemicarbazones (High-value intermediate for both anticancer and antiviral screening).

Self-Validating Logic: This protocol uses TLC monitoring and distinct color changes (yellow to orange/red precipitate) to validate progress without immediate need for NMR at every step.

Step 1: N-Alkylation of 5-Nitroisatin

- Reagents: 5-Nitroisatin (1.0 eq), Potassium Carbonate (, 1.5 eq), Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq), DMF (Solvent).
- Procedure:
 - Dissolve 5-nitroisatin in dry DMF under atmosphere.
 - Add and stir at room temperature for 30 mins (Solution turns deep purple/red due to deprotonation).
 - Add Alkyl Halide dropwise.
 - Stir at for 4-6 hours.
 - Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the polar starting material and appearance of a less polar spot.
 - Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Step 2: Condensation with Thiosemicarbazide

- Reagents: N-Alkyl-5-nitroisatin (from Step 1), Thiosemicarbazide (1.1 eq), Glacial Acetic Acid (catalytic drops), Ethanol.
- Procedure:
 - Suspend the isatin derivative in Ethanol.
 - Add Thiosemicarbazide and catalytic Acetic Acid.
 - Reflux for 3-5 hours.
 - Validation: The reaction mixture will typically change color (often yellow to orange/red) and a heavy precipitate will form.
 - Workup: Cool to room temperature. Filter the solid. Wash with cold ethanol and ether.
- Characterization Check:
 - IR: Look for disappearance of the C3 ketone carbonyl ($\sim 1730\text{ cm}^{-1}$) and appearance of C=N ($\sim 1600\text{ cm}^{-1}$).
 - $^1\text{H NMR}$: Disappearance of the NH proton of the isatin core (if N1 was unsubstituted) or shift in aromatic protons due to the new C=N bond.

Future Outlook

The 5-nitroindole scaffold is evolving beyond simple cytotoxicity. Current trends indicate a shift toward:

- PROTACs: Using the 5-nitroindole core as a warhead to degrade specific proteins (e.g., kinases) rather than just inhibiting them.
- Dual-Action Hybrids: Conjugating 5-nitroindoles with other pharmacophores (e.g., artemisinin, quinolone) to overcome multidrug resistance in bacteria and parasites.

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